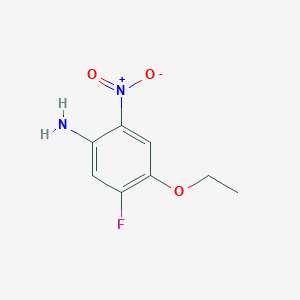![molecular formula C14H19N3S B187893 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 39263-82-6](/img/structure/B187893.png)
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione (PTUT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a spirocyclic compound that contains a triazole ring and a thione group, and it has been found to have a range of interesting properties that make it attractive for use in various fields of research.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to have a range of other effects, including the ability to scavenge free radicals and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has a range of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce the risk of oxidative damage and inflammation in cells and tissues. However, there are also some limitations to using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including further studies on its mechanism of action and its potential applications in the treatment of various diseases and conditions. Other areas of research could include the development of new synthetic methods for 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, and the exploration of its potential as a drug delivery agent or as a tool for studying biological processes in cells and tissues. Overall, 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is a promising compound with many potential applications in scientific research, and further studies are needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione can be synthesized using a variety of methods, including the reaction of 1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as potassium carbonate. Other methods include the reaction of 1,2,4-triazole with phenyl isocyanate followed by treatment with sulfur, or the reaction of 1,2,4-triazole with phenyl isothiocyanate and elemental sulfur.
Applications De Recherche Scientifique
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to have a range of interesting properties, including antioxidant and anti-inflammatory effects, as well as potential anticancer activity.
Propriétés
Numéro CAS |
39263-82-6 |
|---|---|
Nom du produit |
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
Formule moléculaire |
C14H19N3S |
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
2-phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C14H19N3S/c18-13-15-14(10-6-1-2-7-11-14)16-17(13)12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,15,18) |
Clé InChI |
ZSEZANMTGPZRIF-UHFFFAOYSA-N |
SMILES isomérique |
C1CCCC2(CC1)NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
SMILES canonique |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
Autres numéros CAS |
39263-82-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



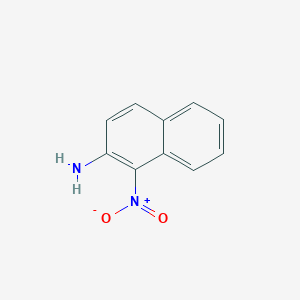
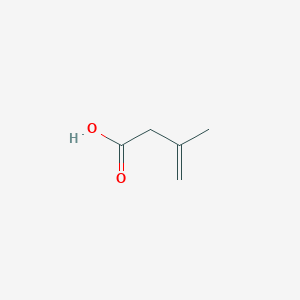
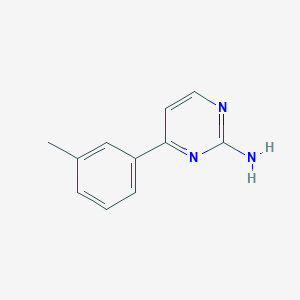
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
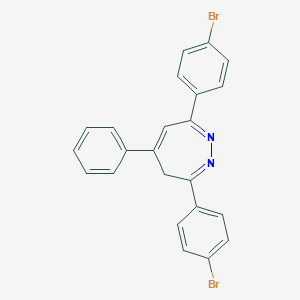
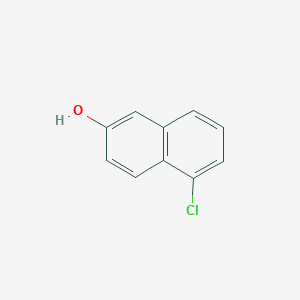
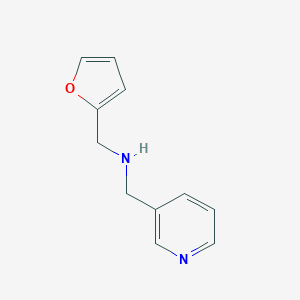
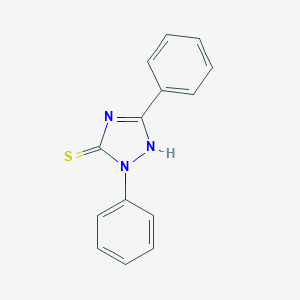
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
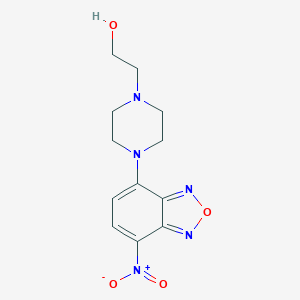
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
